molecular formula C14H18BrNO4 B1277224 Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 500770-75-2

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No. B1277224
M. Wt: 344.2 g/mol
InChI Key: JLEZYQLFLYPMMA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related Boc-protected amino acids and their synthesis, which can provide insights into the properties and synthesis of similar compounds. Boc-protected amino acids are commonly used in peptide synthesis due to their ability to protect the amino group during chemical reactions, allowing for selective deprotection and further modification of the peptide chain .

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the protection of the amino group with a Boc group (tert-butoxycarbonyl), which can be removed later under acidic conditions. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and deprotection steps . Similarly, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid includes a Suzuki coupling and asymmetric hydrogenation . These methods could potentially be adapted for the synthesis of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, non-polar protecting group attached to the nitrogen atom of the amino acid. This group can influence the reactivity and stereochemistry of the amino acid during synthesis and peptide coupling reactions. The stereochemistry of the amino acid is crucial for its biological activity and is often controlled through asymmetric synthesis or chiral resolution methods .

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions, including amidation, esterification, and coupling reactions, which are essential for building complex peptides and proteins. For instance, the dehydrative amidation between carboxylic acids and amines can be catalyzed by boronic acids, which could be applicable to the synthesis of peptides containing Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid . The preparation of phenylacetic acid derivatives from Boc-amino acids also demonstrates the versatility of these compounds in solid-phase peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the Boc group and the side chain of the amino acid. These properties include solubility in organic solvents, stability under various conditions, and reactivity towards different reagents. The Boc group increases the hydrophobicity of the amino acid, which can affect its solubility and purification methods. The presence of a bromo-phenyl group in Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid would likely contribute to its reactivity in electrophilic aromatic substitution reactions and its potential use as a building block in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective Ring Opening Reactions : Boc-substituted cis-2-phenyl-3-aminooxetanes, closely related to Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid, have been used in ring expansion to oxazolidinones and ring-opened to synthesize various amino alcohols, demonstrating their utility in creating complex chemical structures (Bach & Schröder, 1997).

  • Catalytic Efficiency : In the field of catalysis, Boc-protected amino acids play a significant role. They resist racemization during peptide synthesis and are easily converted into free amines, as shown in studies involving N-tert-butoxycarbonylation of amines using efficient and environmentally benign catalysts (Heydari et al., 2007).

  • Synthesis of Amino Acids and Peptides : Research demonstrates the role of Boc-protected amino acids in the synthesis of various amino acids and peptides, highlighting their importance in creating biologically active compounds and pharmaceuticals (Plaue & Heissler, 1987).

Biological and Medicinal Applications

  • Neuroexcitant Analogues : Isoxazole amino acids, synthesized using similar Boc-protected derivatives, are critical neuroexcitants. Their synthesis demonstrates the application of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid in neuropharmacology (Pajouhesh & Curry, 1998).

  • Chemical Ligation in Peptide Synthesis : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine showcases its utility in peptide synthesis, establishing the relevance of Boc-protected amino acids in creating complex biological molecules (Crich & Banerjee, 2007).

  • Phytosteryl Amino Acid Ester Synthesis : In food science, the synthesis of phytosteryl amino acid esters using Boc-protected amino acids highlights their application in enhancing the emulsifying properties of food components (Jia et al., 2019).

Industrial and Material Science Applications

  • Polymer Chemistry : In the synthesis of methacrylate polymers containing chiral amino acid moieties, Boc-protected amino acids are crucial for obtaining well-defined polymers with controlled molecular weight and narrow distribution, showing their significance in material sciences (Kumar, Roy, & De, 2012).

  • Hydrogenase Modeling : Boc-protected amino acids have been used in the modeling of peptide surroundings of [FeFe] hydrogenase, demonstrating their utility in understanding and simulating biochemical processes (Apfel et al., 2009).

Future Directions

Borinic acids and their derivatives, which include “Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid”, are a subclass of organoborane compounds that have potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on improving the stability of these compounds and exploring their potential applications in various fields .

properties

IUPAC Name

(3S)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

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